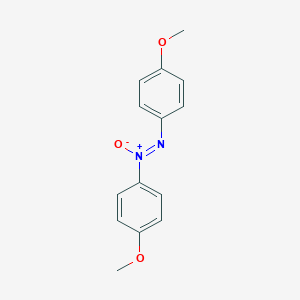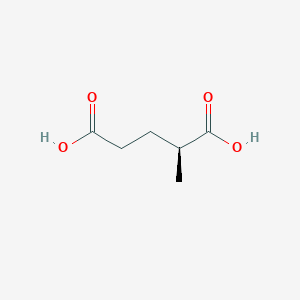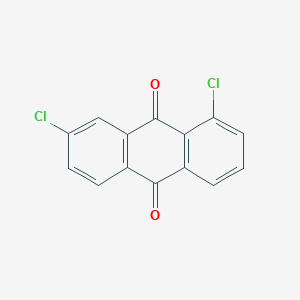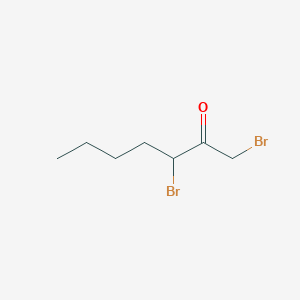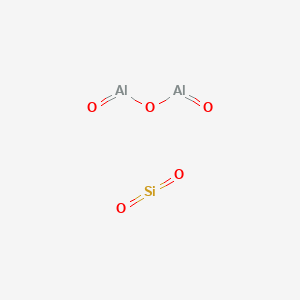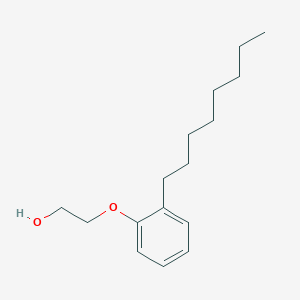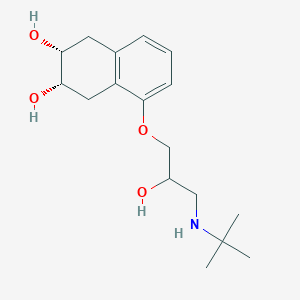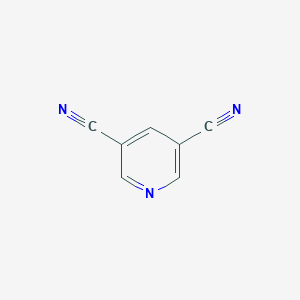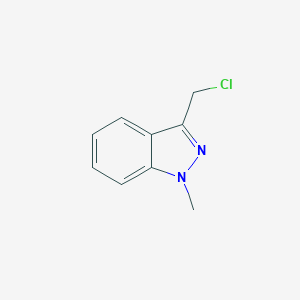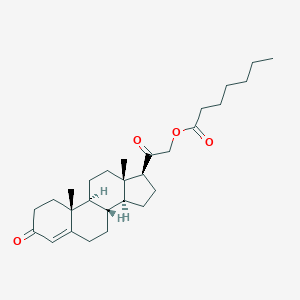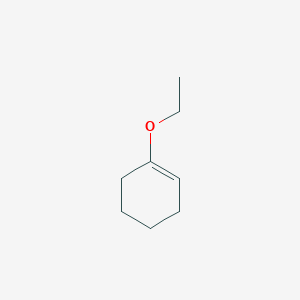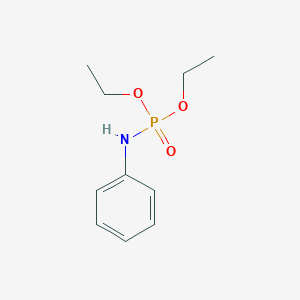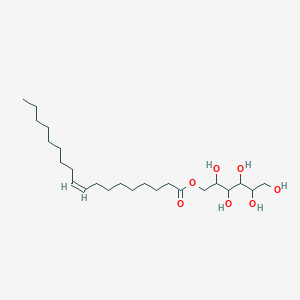
Sorbitol 6-monooleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitol 6-monooleate is a non-ionic surfactant that is widely used in various industries such as food, pharmaceuticals, and cosmetics. It is primarily used as an emulsifier, stabilizer, and dispersant due to its unique properties.
Wirkmechanismus
Sorbitol 6-monooleate works by reducing the surface tension between two immiscible phases, such as oil and water. It forms a monolayer at the interface, which stabilizes the emulsion or dispersion. The hydrophilic sorbitol moiety interacts with the aqueous phase, while the hydrophobic oleic acid moiety interacts with the oil phase.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for human consumption. It has been used as a food additive and is listed as Generally Recognized as Safe (GRAS) by the FDA. It has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Sorbitol 6-monooleate has several advantages for lab experiments. It is a non-ionic surfactant, which means it does not interfere with the electrostatic interactions between molecules. It is also stable over a wide range of pH and temperature. However, one limitation is that it may interfere with certain assays that are sensitive to surfactants.
Zukünftige Richtungen
There are several future directions for the use of Sorbitol 6-monooleate in scientific research. One area of interest is its use in the formulation of drug delivery systems, particularly for poorly soluble drugs. Another area of interest is its use in the production of biodegradable nanoparticles for environmental applications. Additionally, there is potential for this compound to be used in the development of new vaccines and protein therapeutics.
Conclusion:
This compound is a versatile non-ionic surfactant that has numerous applications in various industries. It has been extensively studied for its unique properties and has been shown to be safe for human consumption. Its use in scientific research has led to the development of new drug delivery systems, vaccines, and biodegradable nanoparticles. Further research is needed to explore its potential in these areas and to identify new applications.
Synthesemethoden
Sorbitol 6-monooleate can be synthesized by the reaction between sorbitol and oleic acid. The reaction is carried out under controlled conditions of temperature, pressure, and pH. The yield of the reaction can be improved by using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The synthesized product is then purified by various methods such as distillation, crystallization, and chromatography.
Wissenschaftliche Forschungsanwendungen
Sorbitol 6-monooleate has been extensively studied for its various applications in scientific research. It has been used as a surfactant in the preparation of nanoparticles, liposomes, and microemulsions. It has also been used as a stabilizer in the production of vaccines, proteins, and enzymes. Furthermore, it has been used as a dispersant in the formulation of drug delivery systems.
Eigenschaften
CAS-Nummer |
1333-68-2 |
|---|---|
Molekularformel |
C24H46O7 |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h9-10,20-21,23-27,29-30H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23-,24-/m1/s1 |
InChI-Schlüssel |
WERKSKAQRVDLDW-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Andere CAS-Nummern |
143615-26-3 1333-68-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



